Cas no 1480786-28-4 (4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride)
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
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- MDL: MFCD21223918
- Inchi: 1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
- InChI Key: CKCIDVLLZCLZDD-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(F)C(C(N2CCCC2)=O)=C1
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-277479-1g |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 90% | 1g |
$528.0 | 2023-09-10 | |
| Enamine | EN300-277479-5g |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 90% | 5g |
$1530.0 | 2023-09-10 | |
| Enamine | EN300-277479-10g |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 90% | 10g |
$2269.0 | 2023-09-10 | |
| Chemenu | CM420655-250mg |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95%+ | 250mg |
$279 | 2023-01-01 | |
| Chemenu | CM420655-500mg |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95%+ | 500mg |
$496 | 2023-01-01 | |
| Chemenu | CM420655-1g |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95%+ | 1g |
$653 | 2023-01-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315096-50mg |
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95% | 50mg |
¥2358 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315096-100mg |
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95% | 100mg |
¥4104 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315096-250mg |
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95% | 250mg |
¥5443 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315096-500mg |
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride |
1480786-28-4 | 95% | 500mg |
¥10250 | 2023-04-15 |
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
Introduction to 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (CAS No. 1480786-28-4)
4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1480786-28-4, represents a sophisticated molecular structure that combines a fluoro-substituted aromatic ring with a sulfonyl chloride functional group, further modified by a pyrrolidine moiety. The unique combination of these structural elements imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The fluoro group in the benzene ring is a well-documented pharmacophore that influences the metabolic stability, binding affinity, and overall efficacy of pharmaceutical compounds. In recent years, fluorinated derivatives have been extensively studied for their potential in enhancing drug bioavailability and resistance to enzymatic degradation. The presence of the sulfonyl chloride group provides a reactive site for further functionalization, enabling the formation of amide or sulfonamide bonds, which are crucial in constructing complex drug molecules. This reactivity has made 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride a versatile building block in medicinal chemistry.
The pyrrolidine component in the compound's name highlights its incorporation of a heterocyclic amine structure. Pyrrolidine derivatives are widely recognized for their role in drug development due to their ability to mimic natural amino acid structures and interact with biological targets. The specific placement of the pyrrolidine carboxyl group at the 3-position relative to the sulfonyl chloride on the benzene ring creates a precise steric and electronic environment that can modulate interactions with biological receptors. Such structural features are often exploited to optimize drug-like properties such as solubility, permeability, and target specificity.
Recent advancements in computational chemistry and molecular modeling have further illuminated the potential applications of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride. Researchers have utilized these tools to predict its binding interactions with various biological targets, including enzymes and receptors implicated in therapeutic areas such as oncology, inflammation, and central nervous system disorders. The compound's unique structural features make it a promising candidate for designing novel inhibitors or modulators of these targets.
In the realm of drug discovery, the synthesis of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has been refined through modern synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient access to this intermediate. These synthetic strategies not only enhance yield but also minimize byproduct formation, aligning with green chemistry principles. The ability to produce this compound reliably and in high purity underscores its importance as a reagent in industrial-scale pharmaceutical manufacturing.
The pharmacological significance of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride extends beyond its role as an intermediate. Preclinical studies have suggested that derivatives of this compound exhibit potential therapeutic effects in models of diseases characterized by abnormal cell proliferation or inflammatory responses. The fluoro-substituent's influence on metabolic pathways and the sulfonyl chloride's ability to form stable biaryl structures contribute to its multifaceted utility. Further investigation into its pharmacokinetic profile and toxicological profile is warranted to fully harness its therapeutic potential.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride applications. High-throughput screening campaigns have been conducted to identify novel bioactive scaffolds derived from this compound, leading to several promising candidates for further development. The integration of artificial intelligence (AI) into drug discovery pipelines has also enhanced the efficiency of designing derivatives with optimized properties. These technological advancements are poised to transform how new drugs are developed and brought to market.
The future prospects for 4-fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride are bright, particularly as demand for innovative therapeutic solutions grows. Its structural versatility and reactivity make it an indispensable tool for medicinal chemists seeking to design next-generation therapeutics. Continued research into its mechanisms of action and interaction with biological targets will likely uncover new opportunities for therapeutic intervention across multiple disease areas.
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